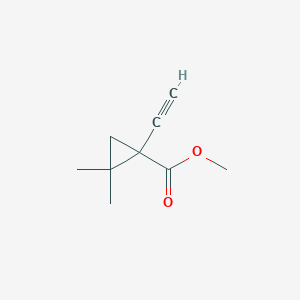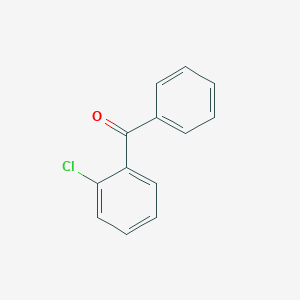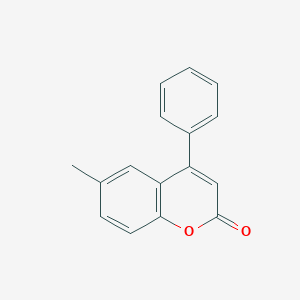
4-Benzothiazolemethanol, 6-hydroxy-5,7-dimethyl-2-(methylamino)--alpha--3-pyridinyl-, -alpha--acet
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Benzothiazolemethanol, 6-hydroxy-5,7-dimethyl-2-(methylamino)--alpha--3-pyridinyl-, -alpha--acet is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as BAPTA-AM, and it is a calcium chelator that has been shown to have a wide range of biochemical and physiological effects.
Wirkmechanismus
BAPTA-AM works by binding to calcium ions, which prevents them from interacting with other cellular molecules. This can have a wide range of effects, depending on the specific cellular process being studied. BAPTA-AM has been shown to be effective in blocking calcium influx in a variety of cell types, including neurons, muscle cells, and immune cells.
Biochemical and Physiological Effects:
BAPTA-AM has been shown to have a wide range of biochemical and physiological effects, including the inhibition of calcium-dependent enzymes, the modulation of ion channel activity, and the regulation of gene expression. BAPTA-AM has also been shown to have anti-inflammatory effects, and it has been used in studies of immune cell function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using BAPTA-AM in lab experiments is its specificity for calcium ions. This allows researchers to selectively block calcium influx in specific cells or synapses, which can be useful in studying the role of calcium in various cellular processes. However, one limitation of using BAPTA-AM is that it can have off-target effects, particularly at high concentrations. Researchers must carefully control the concentration of BAPTA-AM used in experiments to avoid these off-target effects.
Zukünftige Richtungen
There are many potential future directions for research on BAPTA-AM. One area of interest is the development of new calcium chelators that are more specific and effective than BAPTA-AM. Another potential direction is the use of BAPTA-AM in studies of calcium signaling in disease states, such as Alzheimer's disease and cancer. Additionally, BAPTA-AM could be used in studies of the role of calcium in stem cell differentiation and development. Overall, BAPTA-AM is a versatile compound that has many potential applications in scientific research.
Synthesemethoden
BAPTA-AM can be synthesized using a variety of methods, including the reaction of 5,6-dimethyl-1,2-benzothiazole with methylamine and acetic anhydride. The resulting product can then be purified using chromatography techniques to obtain a high-purity sample of BAPTA-AM.
Wissenschaftliche Forschungsanwendungen
BAPTA-AM has been widely used in scientific research as a calcium chelator. It has been shown to be effective in blocking calcium influx in cells, which can be useful in studying the role of calcium in various cellular processes. BAPTA-AM has also been used in studies of synaptic transmission, as it can be used to selectively block calcium influx at specific synapses.
Eigenschaften
CAS-Nummer |
145096-29-3 |
|---|---|
Produktname |
4-Benzothiazolemethanol, 6-hydroxy-5,7-dimethyl-2-(methylamino)--alpha--3-pyridinyl-, -alpha--acet |
Molekularformel |
C18H19N3O3S |
Molekulargewicht |
357.4 g/mol |
IUPAC-Name |
[[6-hydroxy-5,7-dimethyl-2-(methylamino)-1,3-benzothiazol-4-yl]-pyridin-3-ylmethyl] acetate |
InChI |
InChI=1S/C18H19N3O3S/c1-9-13(16(24-11(3)22)12-6-5-7-20-8-12)14-17(10(2)15(9)23)25-18(19-4)21-14/h5-8,16,23H,1-4H3,(H,19,21) |
InChI-Schlüssel |
AIJFOMBTHAJIRH-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(C(=C1O)C)SC(=N2)NC)C(C3=CN=CC=C3)OC(=O)C |
Kanonische SMILES |
CC1=C(C2=C(C(=C1O)C)SC(=N2)NC)C(C3=CN=CC=C3)OC(=O)C |
Synonyme |
4-Benzothiazolemethanol, 6-hydroxy-5,7-dimethyl-2-(methylamino)--alpha--3-pyridinyl-, -alpha--acetate (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B131814.png)


